7-Chloroimidazo[1,2-c]pyrimidine hydrochloride
Overview
Description
7-Chloroimidazo[1,2-c]pyrimidine hydrochloride is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of action
Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of action
Imidazopyridines often interact with their targets through hydrogen bonding and pi-pi stacking due to the presence of nitrogen atoms and aromatic rings .
Biochemical pathways
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of various cells .
Result of action
Imidazopyridines have been found to have a wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-c]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-Chloroimidazo[1,2-c]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Known for its potential biological activities.
Imidazo[1,2-c]quinazoline: Explored for its therapeutic potential
Uniqueness
7-Chloroimidazo[1,2-c]pyrimidine hydrochloride is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This substitution can enhance its potential as a drug candidate by improving its interaction with molecular targets and increasing its stability .
Properties
IUPAC Name |
7-chloroimidazo[1,2-c]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-3-6-8-1-2-10(6)4-9-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDZOPCPZWSFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.